2,3-Dichlorobenzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dichlorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKYRHRAVGWEAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371045 | |
| Record name | 2,3-Dichlorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5980-24-5 | |
| Record name | 2,3-Dichlorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 2,3 Dichlorobenzamide
Precursor Synthesis and Derivatization Routes to 2,3-Dichlorobenzamide
The primary precursor for this compound is 2,3-dichlorobenzoic acid. sigmaaldrich.com Various synthetic routes have been developed to produce this key intermediate, starting from different materials and employing distinct chemical strategies.
One established method for synthesizing 2,3-dichlorobenzoic acid begins with 2,3-dichloroaniline (B127971). chemicalbook.comchemicalbook.com This multi-step process typically involves the transformation of the aniline's amino group into a carboxylic acid group.
Alternatively, 2,3-dichloroaniline can undergo a diazotizing Sandmeyer cyanation reaction to produce 2,3-dichlorobenzonitrile. guidechem.com This nitrile intermediate is then hydrolyzed using concentrated sulfuric acid to yield the final 2,3-dichlorobenzoic acid product. guidechem.com While this method is noted for its relatively low cost, it involves the use of highly toxic cyanides. guidechem.com
A distinct approach to the synthesis of 2,3-dichlorobenzoic acid utilizes a Grignard reagent. wikipedia.org This methodology starts with 2,3-dichloroiodobenzene, which is reacted with magnesium turnings in a suitable solvent like sodium-dried ether to form the corresponding Grignard reagent (2,3-dichlorophenylmagnesium iodide). chemicalbook.comchemicalbook.com
The formation of the Grignard reagent is a critical step, often initiated with a crystal of iodine. chemicalbook.comchemicalbook.com The prepared reagent is then reacted with solid carbon dioxide (dry ice). chemicalbook.comchemicalbook.comucalgary.ca This step introduces a carboxyl group onto the aromatic ring. The final product, 2,3-dichlorobenzoic acid, is obtained after an acidic workup using hydrochloric acid, followed by extraction and purification. chemicalbook.comucalgary.ca This Grignard-based route has been reported to achieve a yield as high as 77.6%. chemicalbook.comchemicalbook.com
Table 2: Grignard Reagent-Based Synthesis of 2,3-Dichlorobenzoic Acid
| Step | Description | Key Reagents | Reported Yield | Citations |
|---|---|---|---|---|
| 1 | Formation of Grignard Reagent | 2,3-Dichloroiodobenzene, Magnesium, Iodine | - | chemicalbook.com, chemicalbook.com |
| 2 | Carboxylation | Solid Carbon Dioxide (Dry Ice) | - | chemicalbook.com, chemicalbook.com |
The direct chlorination of benzoic acid is another potential pathway for producing dichlorinated derivatives. However, research has shown that the chlorination of benzoic acid with reagents such as hydrochloric acid and potassium chloride does not yield the 2,3-dichloro isomer. zenodo.org Instead, this process results in the formation of 3,4-dichlorobenzoic acid and 2,5-dichlorobenzoic acid. zenodo.org Therefore, direct chlorination of benzoic acid is not considered a viable synthetic route for obtaining the specific 2,3-dichlorobenzoic acid precursor.
Once 2,3-dichlorobenzoic acid is synthesized, it can be converted into more reactive intermediates for further chemical transformations. A key intermediate is 2,3-dichlorobenzoyl chloride . chemicalbook.comchemicalbook.com This conversion is typically achieved by reacting 2,3-dichlorobenzoic acid with a chlorinating agent, most commonly thionyl chloride, in an inert atmosphere. chemicalbook.comchemicalbook.comprepchem.comgoogle.comgoogle.com The reaction mixture is often heated to reflux to ensure completion. prepchem.com
This acid chloride is a valuable intermediate itself and is used in the synthesis of other compounds, such as 2,3-dichlorobenzoyl cyanide . google.comgoogle.com The cyanide derivative is prepared by reacting 2,3-dichlorobenzoyl chloride with a metal cyanide, such as cuprous cyanide. google.comgoogle.comchemicalbook.com This reaction is often carried out at elevated temperatures in a solvent like toluene (B28343). google.comchemicalbook.com These intermediates are crucial in the synthesis of pharmaceuticals, including the antiepileptic drug lamotrigine. google.com
Table 3: Conversion of 2,3-Dichlorobenzoic Acid to Key Intermediates
| Starting Material | Target Intermediate | Key Reagents | Citations |
|---|---|---|---|
| 2,3-Dichlorobenzoic Acid | 2,3-Dichlorobenzoyl Chloride | Thionyl Chloride | chemicalbook.com, chemicalbook.com, prepchem.com, google.com |
The synthesis of 2,3-dichlorobenzoic acid can also proceed through the hydrolysis of an intermediate, 2,3-dichlorobenzonitrile. google.com This hydrolysis can be performed under either acidic or alkaline conditions to convert the nitrile group (-CN) into a carboxylic acid group (-COOH). google.com
The formation of the dichlorobenzonitrile intermediate itself can be achieved through various means, including the Sandmeyer reaction on 2,3-dichloroaniline as previously mentioned. guidechem.com In a broader context of nitrile synthesis, catalytic ammoxidation of substituted toluenes is a recognized industrial method. For example, the ammoxidation of o-chlorotoluene to o-chlorobenzonitrile can be achieved using catalysts like vanadium oxide supported on alumina (B75360) (V₂O₅/γ-Al₂O₃). semanticscholar.org While not specific to the 2,3-dichloro isomer, this demonstrates the principle of catalytic air oxidation in the presence of ammonia (B1221849) to form benzonitriles from toluene derivatives. These nitriles can then serve as intermediates that are subsequently hydrolyzed to the corresponding benzoic acids. google.com
Synthesis of 2,3-Dichlorobenzoic Acid as a Precursor
Direct Synthesis of this compound Derivatives
The direct synthesis of this compound derivatives primarily involves the formation of an amide bond. This is typically achieved through the reaction of a 2,3-dichlorobenzoic acid derivative with an appropriate amine.
Amidation is a fundamental reaction in organic chemistry for the synthesis of amides. A common and effective pathway for preparing dichlorinated benzamides involves the use of an activated carboxylic acid derivative, most frequently an acyl chloride, which readily reacts with an amine.
The general scheme involves the conversion of a carboxylic acid to a more reactive acid chloride, for example by using thionyl chloride. This is followed by the addition of an amine and a base to neutralize the hydrogen chloride by-product, leading to the formation of the desired amide. youtube.com While this is a general method, it is directly applicable to the synthesis of this compound by starting with 2,3-dichlorobenzoic acid.
Another approach involves the direct coupling of alkali metal carboxylate salts with amines or their ammonium (B1175870) hydrochloride salts. semanticscholar.org This method utilizes a coupling agent, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), in the presence of a non-nucleophilic base like Hünig's base (N,N-diisopropylethylamine). semanticscholar.org This protocol is particularly valuable when the corresponding carboxylic acid or acyl chloride is unstable or difficult to handle. semanticscholar.org
| Reagent 1 | Reagent 2 | Coupling Agent/Conditions | Product Type |
| Carboxylic Acid | Thionyl Chloride, then Amine/Base | Two-step reaction | Amide |
| Carboxylate Salt | Amine / Ammonium Salt | HBTU, Hünig's Base | Amide |
This interactive table summarizes common amidation pathways.
The synthesis of specific analogues of this compound is often directed towards the creation of biologically active molecules. A key precursor in many of these syntheses is 2,3-dichlorobenzoyl chloride, which can be converted into various intermediates.
One significant analogue is 2,3-dichlorobenzoyl cyanide, an important intermediate in the synthesis of the antiepileptic drug Lamotrigine. google.comgoogle.com The synthesis of this compound is typically achieved by reacting 2,3-dichlorobenzoyl chloride with a cyanide salt, such as cuprous cyanide or sodium cyanide. google.comchemicalbook.com
Research has detailed the reaction conditions for this transformation. For instance, 2,3-dichlorobenzoyl chloride can be heated with cuprous cyanide at high temperatures (160-165 °C) to produce the desired cyanide derivative. chemicalbook.com An alternative method involves reacting 2,3-dichlorobenzoyl chloride with sodium cyanide in acetonitrile, using cuprous iodide as a catalyst. chemicalbook.com This intermediate is then further reacted to form more complex heterocyclic structures, such as 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine (Lamotrigine). google.comgoogle.com Another complex derivative mentioned in the literature is N,N'-[6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diyl]bis[this compound]. pharmaffiliates.com
| Starting Material | Reagent(s) | Conditions | Product | Yield |
| 2,3-Dichlorobenzoyl chloride | Cuprous cyanide | 160-165 °C, 7 hours | 2,3-Dichlorobenzoyl cyanide | 94.2% |
| 2,3-Dichlorobenzoyl chloride | Sodium cyanide, Cuprous iodide (catalyst) | Acetonitrile, Room Temperature | 2,3-Dichlorobenzoyl cyanide | >80% |
This interactive table presents synthesis data for a key this compound analogue. chemicalbook.com
Investigation of By-products and Impurities in this compound Synthesis
The purity of this compound and its precursors is paramount, especially for pharmaceutical applications. Consequently, significant research has focused on identifying and minimizing the formation of by-products and impurities during synthesis.
In the synthesis of the key intermediate, 2,3-dichlorobenzoyl chloride, a primary concern is the formation of positional isomers. googleapis.com The manufacturing process, particularly when starting from 2,3-dichlorotoluene, must be carefully controlled to avoid the generation of other dichlorobenzoyl chloride isomers, such as 3,4-dichlorobenzoyl chloride. googleapis.com Advanced synthetic methods have been developed to produce 2,3-dichlorobenzoyl chloride with a very high degree of purity, containing less than 0.1% of isomeric impurities. googleapis.com
| Precursor Synthesis | Impurity/By-product | Method of Minimization/Control |
| 2,3-Dichlorobenzoyl chloride | 3,4-Dichlorobenzoyl chloride (Isomer) | Controlled photochlorination conditions |
| 2,3-Dichlorobenzoyl chloride | 2,3-Dichlorobenzoic acid | Isolation and recycling |
This interactive table outlines common impurities and control strategies in the synthesis of this compound precursors.
Advanced Synthetic Strategies and Process Optimization Research
To improve the efficiency, purity, and environmental footprint of this compound precursor synthesis, advanced strategies and process optimizations have been developed. A notable example is the industrial synthesis of high-purity 2,3-dichlorobenzoyl chloride. google.comgoogle.comgoogleapis.com
This advanced method begins with 2,3-dichlorotoluene, which undergoes a photochlorination reaction in a UV reactor to produce 2,3-dichlorobenzotrichloride. googleapis.com The use of high-pressure mercury UV lamps allows for a controlled reaction without the need for radical initiators, thus avoiding catalyst-related impurities in the final product. googleapis.com A key optimization in this step is linking the flow of chlorine to the conversion of the starting material, which minimizes the formation of by-products. google.comgoogleapis.com This process can achieve yields of over 95% for 2,3-dichlorobenzotrichloride. google.com
The subsequent step is the hydrolysis of 2,3-dichlorobenzotrichloride to 2,3-dichlorobenzoyl chloride. This is typically carried out at high temperatures in the presence of a catalyst like zinc chloride. google.com As previously mentioned, a significant process optimization involves the recycling of the 2,3-dichlorobenzoic acid by-product. This acid can be reacted with 2,3-dichlorobenzotrichloride to convert it back into the desired 2,3-dichlorobenzoyl chloride, creating a more cost-effective and sustainable process. googleapis.com
Biological Activities and Pharmaceutical Applications of 2,3 Dichlorobenzamide and Its Analogues
Role of 2,3-Dichlorobenzamide as a Synthetic Intermediate in Pharmaceutical Development
The dichlorinated benzamide (B126) framework is integral to the synthesis of various pharmaceutical compounds and the quality control processes that ensure their purity and stability.
While this compound itself is a key structure, its immediate precursor, 2,3-dichlorobenzoyl chloride, is a primary starting material in the synthesis of the anticonvulsant drug Lamotrigine. google.comgoogle.com The synthesis pathway predominantly begins with 2,3-dichlorobenzoic acid, which is converted to 2,3-dichlorobenzoyl chloride. This reactive intermediate is then typically reacted with a cyanide source, such as cuprous cyanide, to form 2,3-dichlorobenzoyl cyanide. google.comgoogle.com This cyanide derivative undergoes a condensation reaction with an aminoguanidine salt, leading to a Schiff base intermediate, which is subsequently cyclized to form Lamotrigine, chemically known as 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine. google.comgoogle.com
During the process development and synthesis of Lamotrigine, several related substances and impurities that incorporate the this compound structure can be formed. mansapublishers.comresearchgate.net Among these are N-guanidinyl-2,3-dichlorobenzamide and N-[5-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-3-yl]-2,3-dichlorobenzamide. mansapublishers.comresearchgate.net The identification and synthesis of these impurities are critical for understanding the reaction pathways and controlling the purity of the final drug product. researchgate.net
The quality control of pharmaceuticals is essential, requiring highly pure reference standards to detect and quantify impurities. A derivative of this compound, N-[5-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-3-yl]-2,3-dichlorobenzamide, serves this exact purpose. lgcstandards.comusp.orgsigmaaldrich.com This compound is recognized as a United States Pharmacopeia (USP) Reference Standard and is also known as Lamotrigine Related Compound D. usp.orgsigmaaldrich.comlgcstandards.com It is used in purity and stability assays for Lamotrigine, allowing laboratories to ensure that batches of the drug meet stringent regulatory standards. lgcstandards.com
Table 1: Identification of N-[5-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-3-yl]-2,3-dichlorobenzamide
| Identifier | Value |
|---|---|
| Compound Name | N-[5-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-3-yl]-2,3-dichlorobenzamide |
| Synonyms | Lamotrigine Related Compound D, Lamotrigine EP Impurity F |
| CAS Number | 252186-79-1 usp.orglgcstandards.comnih.gov |
| Molecular Formula | C16H9Cl4N5O usp.orgnih.gov |
| Application | Pharmaceutical Reference Standard for Lamotrigine lgcstandards.comsigmaaldrich.com |
Evaluation of Enzyme Inhibition and Modulatory Activities
Derivatives of dichlorobenzamide have been investigated for their potential to inhibit various enzymes and modulate the activity of transporters, which are key targets in drug discovery.
Urease is an enzyme that catalyzes the hydrolysis of urea and is a virulence factor in some pathogenic bacteria, making it a target for inhibitor development. nih.govfrontiersin.org While direct studies on this compound derivatives as urease inhibitors are not prominent in the reviewed literature, research has been conducted on structurally related dichlorophenyl compounds. Specifically, studies have focused on urea and thiourea derivatives of dipeptides conjugated to 2,3-dichlorophenyl piperazine. core.ac.ukresearchgate.net In this research, various synthesized analogues demonstrated good inhibitory activity against the urease enzyme. core.ac.ukresearchgate.net The most potent compounds were thiourea conjugates with fluorine or chlorine substituents at the meta or para positions of a phenyl ring. core.ac.ukresearchgate.net One such analogue proved to be approximately tenfold more potent than the thiourea reference standard. core.ac.ukresearchgate.net
Table 2: Urease Inhibition by 2,3-Dichlorophenyl Piperazine Conjugates
| Compound Type | Key Structural Features | Inhibition Potency |
|---|---|---|
| Thiourea Derivatives | Conjugated with 2,3-dichlorophenyl piperazine | Good inhibitors of urease enzyme activity core.ac.ukresearchgate.net |
| Most Potent Analogue | Thiourea conjugate with F/Cl at meta/para positions | IC50 of 2 µM (vs. 21.0±0.11 µM for standard) core.ac.ukresearchgate.net |
Modulating the activity of neurotransmitter transporters is a key strategy for treating neurological and psychiatric disorders. Dichlorobenzamide analogues have shown activity in this area.
The betaine/γ-aminobutyric acid (GABA) transporter 1 (BGT1) is involved in regulating neurotransmitter levels and has been identified as a potential therapeutic target for conditions like epilepsy. frontiersin.org Research into BGT1 inhibitors led to the identification of N-(1-benzyl-4-piperidinyl)-2,4-dichlorobenzamide (BPDBA) as the first non-competitive inhibitor of BGT-1. researchgate.net This finding was significant as it suggested a possible allosteric mode of interaction, where the inhibitor binds to a site on the transporter other than the substrate-binding (orthosteric) site. researchgate.net The non-competitive profile of BPDBA distinguishes it from competitive inhibitors that directly compete with GABA for binding. frontiersin.orgresearchgate.net
Table 3: Profile of Dichlorobenzamide Analogue as a BGT1 Inhibitor
| Compound | Chemical Name | BGT1 Inhibition Profile | Implication |
|---|
| BPDBA | N-(1-benzyl-4-piperidinyl)-2,4-dichlorobenzamide | Non-competitive inhibitor researchgate.net | Suggests a possible allosteric mode of action researchgate.net |
Interaction with Neurotransmitter Transporters
Molecular Determinants of Transporter Inhibition
The inhibition of membrane transporters by small molecules like this compound is a complex process governed by a variety of molecular interactions. While specific studies on the molecular determinants of transporter inhibition by this compound are not extensively detailed in the available literature, general principles of transporter-inhibitor interactions can be applied to understand its potential mechanisms.
Transporters, such as those from the ATP-binding cassette (ABC) and solute carrier (SLC) superfamilies, possess specific binding sites that recognize and bind their substrates and inhibitors. The affinity and specificity of this binding are determined by a combination of factors including the three-dimensional structure of the binding pocket, the physicochemical properties of the inhibitor, and the presence of specific amino acid residues.
Key molecular determinants that likely play a role in the inhibition of transporters by benzamide derivatives include:
Hydrophobic Interactions: The aromatic rings of the dichlorobenzamide structure can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within the transporter's binding pocket. These interactions are crucial for the initial recognition and anchoring of the inhibitor.
Hydrogen Bonding: The amide group of this compound can act as both a hydrogen bond donor and acceptor, forming hydrogen bonds with polar amino acid residues (e.g., serine, threonine, asparagine, glutamine) in the binding site. These bonds contribute to the stability of the inhibitor-transporter complex.
Halogen Bonding: The chlorine atoms on the benzene (B151609) ring can participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species and interacts with a nucleophilic site, such as a carbonyl oxygen or a lone pair on a nitrogen or sulfur atom of an amino acid residue.
Machine learning and computational modeling studies on other transporter inhibitors have revealed that specific residues within the binding pocket are critical for distinguishing between substrates and inhibitors. For instance, interactions with aromatic and hydrophobic residues are often more pronounced for inhibitors, while substrates may engage more with polar residues to facilitate translocation. nih.gov The specific arrangement and nature of these interactions determine whether a compound will be transported, will block the transport of other substrates, or will be an ineffective binder.
Cholinesterase Inhibition Mechanisms
Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes leads to an increase in acetylcholine levels, a therapeutic strategy employed in the management of conditions like Alzheimer's disease and myasthenia gravis. Benzamide and its analogues have been investigated as potential cholinesterase inhibitors.
The primary mechanism of cholinesterase inhibition by many compounds involves binding to the active site of the enzyme. The active site of AChE, for example, contains a catalytic triad (serine, histidine, and glutamate) and a peripheral anionic site (PAS). Inhibitors can interact with one or both of these sites.
For benzamide derivatives, the mechanism of inhibition is likely to be of a mixed-type, meaning they can bind to both the free enzyme and the enzyme-substrate complex. nih.gov Molecular docking studies of related benzamide and picolinamide derivatives have provided insights into the potential binding modes. nih.gov These studies suggest that the benzamide moiety can interact with key amino acid residues in both the catalytic and peripheral sites of the cholinesterase enzyme.
Key interactions may include:
Hydrogen bonding between the amide group of the inhibitor and amino acid residues in the active site.
π-π stacking interactions between the aromatic ring of the inhibitor and aromatic residues like tryptophan and tyrosine in the PAS.
Hydrophobic interactions with other non-polar residues lining the active site gorge.
The substitution pattern on the benzene ring significantly influences the inhibitory activity and selectivity for AChE over BChE. nih.gov For instance, the position of side chains on the benzamide scaffold can markedly affect the binding affinity and orientation within the active site. nih.gov In the case of this compound analogues, the chloro substituents would alter the electronic properties and steric profile of the molecule, thereby influencing its interactions with the enzyme's active site.
Investigations into Cyclooxygenase-2 (COX-2) Inhibitory Activity
Cyclooxygenase (COX) is an enzyme that exists in two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is primarily involved in inflammation. nih.gov Selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs. nih.gov
While direct studies on the COX-2 inhibitory activity of this compound are limited, the broader class of benzamide derivatives has been explored for anti-inflammatory properties, which are often mediated through COX inhibition. The structure of selective COX-2 inhibitors typically features a central heterocyclic ring system with specific side chains that can fit into the larger and more flexible active site of COX-2 compared to COX-1.
The potential for dichlorobenzamide analogues to act as COX-2 inhibitors would depend on their ability to adopt a conformation that allows for favorable interactions within the COX-2 active site. Key structural features of known COX-2 inhibitors that could be relevant for dichlorobenzamide analogues include:
A central aromatic or heteroaromatic core: The dichlorinated benzene ring could serve as this core.
A sulfonamide or a related acidic moiety: This group is crucial for binding to a specific side pocket in the COX-2 active site. While this compound itself lacks this group, its analogues could be functionalized to include it.
A second aromatic ring: This group often occupies a different region of the active site.
The chlorine atoms in this compound would influence the molecule's electronic distribution and lipophilicity, which are critical for its interaction with the hydrophobic active site of the COX enzyme. Molecular modeling and structure-activity relationship (SAR) studies would be necessary to predict and confirm the binding mode and inhibitory potency of this compound analogues against COX-2.
Broader Pharmacological Screening and Potential Therapeutic Areas
Antimicrobial Properties of Benzamide Derivatives
Benzamide derivatives have emerged as a promising class of compounds with a wide spectrum of antimicrobial activities. Research has demonstrated their potential as antibacterial and antifungal agents, driving the synthesis and evaluation of novel benzamide-based compounds. The antimicrobial efficacy of these derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms.
The core benzamide scaffold can be readily modified with various substituents, allowing for the fine-tuning of its antimicrobial properties. The nature and position of these substituents on the aromatic ring play a crucial role in determining the potency and spectrum of activity. For instance, the introduction of halogen atoms, such as chlorine, can enhance the lipophilicity of the compound, potentially facilitating its passage through microbial cell membranes.
Studies on various benzamide derivatives have shown activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism of action, while not fully elucidated for all derivatives, may involve the inhibition of essential enzymes or the disruption of cell wall synthesis.
Exploration of Anti-inflammatory, Antipsychotic, and Anticancer Potential of Dichlorobenzamide Analogues
Anti-inflammatory Potential:
Dichlorobenzamide analogues have been investigated for their anti-inflammatory properties. The anti-inflammatory effect of many nonsteroidal anti-inflammatory drugs (NSAIDs) is mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the synthesis of pro-inflammatory prostaglandins. While specific data on this compound is scarce, related dichlorinated compounds have shown promise. For instance, diclofenac, a well-known NSAID, contains a 2,6-dichlorophenylamino moiety and exerts its anti-inflammatory effects by inhibiting COX enzymes. This suggests that the dichlorinated phenyl ring is a structural feature compatible with anti-inflammatory activity.
Antipsychotic Potential:
The potential of dichlorobenzamide analogues as antipsychotic agents is an area of ongoing research. The mechanism of action of many antipsychotic drugs involves the modulation of neurotransmitter systems in the brain, particularly dopamine and serotonin pathways. Benzamide derivatives, such as sulpiride and amisulpride, are known atypical antipsychotics that act as selective dopamine D2/D3 receptor antagonists. While the specific antipsychotic activity of this compound has not been established, the benzamide scaffold is a validated pharmacophore for targeting dopamine receptors. The efficacy of antipsychotics has been correlated with the modulation of D1 rather than D2 receptor-expressing striatal projection neurons. nih.gov Further studies would be needed to determine if dichlorobenzamide analogues exhibit the necessary receptor binding profiles and functional activities to be effective antipsychotics.
Anticancer Potential:
The anticancer potential of benzamide derivatives is an active area of investigation. Some benzamide-containing compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. The mechanisms underlying their anticancer activity can be diverse, including the inhibition of enzymes crucial for cancer cell proliferation, induction of apoptosis, and interference with cell signaling pathways. For example, entinostat is a benzamide-containing histone deacetylase (HDAC) inhibitor that has shown promise in cancer therapy. The dichlorobenzamide structure could serve as a scaffold for the development of new anticancer agents, with the chlorine substituents potentially influencing factors such as cell permeability and target binding affinity.
Applications in Alzheimer's Disease Treatment via Hybrid Structures Containing Dichlorobenzoic Acid Moiety
The multifactorial nature of Alzheimer's disease (AD) has prompted the development of multi-target-directed ligands (MTDLs), which are hybrid molecules designed to interact with multiple pathological targets simultaneously. One promising strategy involves the creation of hybrid structures that incorporate a dichlorobenzoic acid moiety.
Researchers have designed and synthesized novel hybrids by combining a 3,5-dichlorobenzoic acid fragment with other pharmacologically active scaffolds, such as tetrahydroacridine and cyclopentaquinoline. These hybrids have been evaluated for their potential to address several key aspects of AD pathology.
Cholinesterase Inhibition:
A primary target in AD therapy is the inhibition of cholinesterases (AChE and BuChE) to enhance cholinergic neurotransmission. Hybrid compounds containing the 3,5-dichlorobenzoic acid moiety have demonstrated potent inhibitory activity against both AChE and BuChE. For example, certain tetrahydroacridine-3,5-dichlorobenzoic acid hybrids have shown selective and dual inhibition of these enzymes, with some compounds exhibiting IC50 values in the nanomolar range.
Below is a table summarizing the cholinesterase inhibitory activity of selected hybrid compounds:
| Compound | Linker Length (n) | AChE IC50 (nM) | BuChE IC50 (nM) |
| 3a | 2 | >10000 | 607 |
| 3b | 3 | >10000 | 24 |
| 3c | 4 | 25 | 123 |
| 3f | 7 | >10000 | 119 |
| 3g | 8 | >10000 | 199 |
Data sourced from studies on tetrahydroacridine-3,5-dichlorobenzoic acid hybrids.
Other Therapeutic Actions:
Beyond cholinesterase inhibition, these hybrid molecules have shown potential for other beneficial effects in the context of AD:
Aβ Aggregation Inhibition: Some hybrids have been found to inhibit the aggregation of amyloid-beta (Aβ) peptides, a hallmark of AD.
Neuroprotection: Certain derivatives have exhibited neuroprotective properties against oxidative stress, which is implicated in the neurodegenerative process of AD.
Anti-inflammatory Activity: The potential for anti-inflammatory effects has also been suggested, which could further contribute to their therapeutic profile.
The development of such hybrid structures containing a dichlorobenzoic acid moiety represents a promising approach to creating multifunctional drugs for the treatment of Alzheimer's disease.
Structure-Activity Relationship (SAR) Studies for Biological Efficacy
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to modern drug discovery. rutgers.edu They provide a systematic understanding of how specific structural features of a molecule contribute to its biological activity, allowing for the rational design of more effective therapeutic agents. For analogues of this compound, these studies have been instrumental in optimizing their interactions with various biological targets, most notably the dopamine D3 receptor.
The biological activity of this compound analogues is largely dictated by a few key structural components. A prominent pharmacophore model for this class, particularly for dopamine D3 receptor antagonists, consists of three main parts: an aryl-substituted piperazine ring, a flexible alkyl chain linker, and a terminal aryl amide or carboxamide group. nih.gov
Key structural features identified for high-affinity binding include:
The 2,3-Dichlorophenyl Group: This specific substitution pattern on the phenyl ring attached to the piperazine moiety is critical. The presence and position of the chlorine atoms are thought to be crucial for establishing high-affinity interactions within the binding pocket of the D3 receptor. nih.gov
The Piperazine Ring: This nitrogen-containing heterocycle serves as a central scaffold, connecting the dichlorophenyl group to the rest of the molecule. Its basic nitrogen atom is a common feature in many dopamine receptor ligands.
The Alkyl Linker: The length of the alkyl chain connecting the piperazine ring and the terminal amide group significantly impacts binding affinity. Studies on a series of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides have shown that a four-carbon (butyl) chain is often optimal for D3 receptor binding. nih.gov
The Terminal Aryl Carboxamide Moiety: The nature of the aromatic group at the terminal end of the molecule provides another point for modification and interaction. Large, rigid, and lipophilic groups, such as a fluorenylcarboxamide, have been shown to confer high potency. nih.gov
The general pharmacophore for this class of compounds is summarized in the table below.
| Feature | Description | Importance for Activity |
| Aromatic Ring A | 2,3-Dichlorophenyl group | Essential for high-affinity receptor binding. |
| Piperazine Core | Central heterocyclic scaffold | Connects the key fragments and contains a basic nitrogen. |
| Alkyl Linker | Typically a C3-C5 chain | Optimal length (often C4) is crucial for correct positioning in the binding site. |
| Terminal Group | Aryl amide or carboxamide | Influences potency and selectivity; bulky, rigid groups can enhance affinity. |
Guided by SAR principles, medicinal chemists have designed and synthesized numerous analogues to improve the biological activity and selectivity of compounds based on the this compound scaffold. A primary target for these efforts has been the dopamine D3 receptor, implicated in the pathophysiology of neuropsychiatric disorders and substance abuse. nih.gov
One key study focused on a series of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides. The synthesis involved connecting a 1-(2,3-dichlorophenyl)piperazine core with various fluorenylcarboxamide moieties through alkyl linkers of different lengths. The subsequent biological evaluation of these compounds provided detailed insights into the SAR for D3 receptor affinity. nih.gov
Key Findings from Analogue Synthesis and Testing: nih.gov
Effect of Linker Length: The binding affinity for the D3 receptor was found to be highly dependent on the length of the alkyl chain. In the fluorenylcarboxamide series, a four-carbon (butyl) linker consistently resulted in the highest affinity.
Effect of Terminal Group Modification: Modifications to the terminal aryl amide group also had a significant impact. For instance, within a series of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides, replacing a simple benzamide with a 9-oxofluoren-4-yl-carboxamide dramatically increased potency. The most potent analogue in this series demonstrated a D3 binding affinity (Ki) of 1.4 nM and showed high selectivity over D2 and D4 receptors.
The table below presents data for selected analogues from this series, illustrating the SAR.
| Compound | Linker Length (n) | Terminal Group | D3 Ki (nM) | D3/D2 Selectivity |
| Analogue 1 | 3 | 9-Oxofluoren-4-carboxamide | 10.1 | 24 |
| Analogue 2 | 4 | 9-Oxofluoren-4-carboxamide | 1.4 | 64 |
| Analogue 3 | 5 | 9-Oxofluoren-4-carboxamide | 6.5 | 40 |
| Analogue 4 | 4 | Benzamide | 1460 | - |
Data synthesized from findings reported in the study of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides. nih.gov
These results underscore the importance of optimizing both the linker length and the terminal group to achieve high potency and selectivity. The strategic design and synthesis of such analogues are pivotal for developing novel molecular probes and potential therapeutic agents. nih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov By quantifying molecular properties (descriptors), QSAR models can predict the activity of novel compounds and provide insights into the structural features that drive efficacy. rutgers.edu
While specific QSAR models exclusively for this compound derivatives are not extensively documented in the cited literature, studies on structurally related compounds, such as other dichlorobenzamide isomers and piperazine-carboxamides, illustrate the application of this methodology. For example, a QSAR study on 2,4-dichlorobenzoic acid derivatives as antimicrobial agents identified molar refractivity and the Balaban index as key parameters influencing their activity. researchgate.net
Another relevant study performed a three-dimensional QSAR (3D-QSAR) analysis on a series of piperazine-carboxamide inhibitors of Fatty Acid Amide Hydrolase (FAAH). nih.gov This type of study, which considers the 3D properties of molecules, can generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, or hydrogen bonding features would be favorable or unfavorable for activity. Such models provide a detailed roadmap for designing more potent inhibitors. nih.gov
A typical QSAR study involves the following steps:
Data Set Selection: A series of compounds with known biological activities is compiled.
Descriptor Calculation: Various molecular descriptors (e.g., physicochemical, electronic, topological) are calculated for each compound.
Model Development: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation linking the descriptors to the biological activity. nih.gov
Model Validation: The predictive power and robustness of the model are rigorously tested using internal and external validation techniques. jbclinpharm.org
For a hypothetical QSAR model of this compound analogues, descriptors would likely quantify aspects such as the lipophilicity of the terminal aryl group, the steric bulk of substituents, and the electrostatic potential around the amide and piperazine nitrogens. The resulting model could then be used to predict the D3 receptor affinity of newly designed, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates.
Agrochemical Research and Development of 2,3 Dichlorobenzamide
Herbicide and Fungicide Applications of 2,3-Dichlorobenzamide
There is no significant body of evidence in the available literature to suggest that this compound is used directly as an active ingredient in commercial herbicides or fungicides. Consequently, data regarding its efficacy against specific weed species or its contribution to crop protection and yield enhancement is not available. Research into the phytotoxic activity of dichlorobenzamide compounds has been conducted on other isomers, such as 3,5-dichlorobenzamides, but not specifically on the 2,3- variant. nih.gov
Analysis of this compound as a Degradation Product of Agrochemicals
This section of the query appears to be based on a misidentification of the chemical isomer. The primary benzamide (B126) metabolite of the specified agrochemicals is 2,6-Dichlorobenzamide (B151250) (BAM).
Impact on Plant Physiology and Growth Regulation
Direct studies on the impact of this compound on plant physiology or its use as a plant growth regulator are scarce. However, research and patents indicate that certain derivatives of this compound have been investigated for such properties. For instance, N-(2,3-dichlorophenyl)benzamide derivatives and compounds like 4-(2,3-dichlorophenylcarbamoyl)phenyl acetic acid have been patented for their potential use as plant growth regulants, with effects including dwarfing, inducing flower buds, and thinning fruits. google.comgoogleapis.com These findings pertain to more complex molecules that incorporate the 2,3-dichlorophenyl structure, not this compound itself.
Research on this compound's Effects on Seedling Tropism Not Publicly Available
Consequently, information regarding the influence of this compound on the directional growth of seedlings in response to gravity (geotropism) or light (phototropism) could not be found. This includes a lack of data for the creation of tables or detailed summaries of research findings as requested.
General research into plant tropisms continues to explore the hormonal and genetic mechanisms that guide plant growth. However, the specific role, if any, of this compound in these processes has not been documented in the available scientific literature.
Environmental Fate, Ecotoxicology, and Remediation Strategies
Environmental Pathways and Persistence of 2,3-Dichlorobenzamide and Related Metabolites
There is no specific information available in the reviewed scientific literature regarding the environmental pathways and persistence of this compound. Research has concentrated on the 2,6-isomer (BAM), which is known for its persistence in soil and groundwater. nih.gov However, these findings cannot be extrapolated to this compound due to differences in chemical structure that would affect its environmental behavior.
Degradation Pathways in Soil and Water Systems
Scientific studies detailing the degradation pathways of this compound in soil and water systems could not be identified. While the degradation of the related compound dichlobenil (B1670455) to 2,6-Dichlorobenzamide (B151250) (BAM) is documented as a primarily microbiological process, similar pathways for the 2,3-isomer have not been reported. epa.gov
Potential for Groundwater Contamination by Metabolites (e.g., 2,6-Dichlorobenzamide (BAM))
There is no available data to assess the potential for groundwater contamination by this compound or its potential metabolites. The extensive documentation of groundwater contamination by 2,6-Dichlorobenzamide (BAM) highlights the importance of understanding the mobility and persistence of such compounds. nih.govnih.gov However, without specific studies on the 2,3-isomer, its potential to leach into groundwater remains unknown.
Bioaccumulation Potential in Ecosystems
No studies were found that investigate the bioaccumulation potential of this compound in ecosystems. Therefore, its capacity to accumulate in organisms and magnify through the food chain has not been determined.
Ecotoxicological Assessments of this compound and its Transformation Products
Specific ecotoxicological assessments for this compound are not available in the current body of scientific literature. While general information on the ecotoxicity of pesticides exists, data pertinent to this specific compound is absent. fisheriesjournal.comnih.gov
Toxicity to Aquatic Organisms
There is a lack of data on the toxicity of this compound to aquatic organisms. Standard ecotoxicological tests to determine endpoints such as the LC50 (lethal concentration for 50% of a population) for fish, invertebrates, or algae have not been published for this compound.
Effects on Non-Target Organisms
Information regarding the effects of this compound on non-target terrestrial organisms is not available. The potential impacts on soil microorganisms, insects, birds, or mammals have not been a subject of published research. A safety data sheet for this compound indicates it may cause skin, eye, and respiratory irritation, but does not provide environmental toxicity data. chemicalbook.com
Risk Assessment Methodologies for Environmental Impact
An Environmental Risk Assessment (ERA) for a compound like this compound is a systematic process used to evaluate the potential adverse effects it may pose to ecosystems. nnrg.org The ERA framework is typically structured in a tiered approach, beginning with conservative assumptions and progressing to more detailed, site-specific studies if an initial risk is identified. labcorp.com
The core components of an ERA for this compound would include:
Hazard Identification: This step involves determining the intrinsic hazardous properties of the compound. It would review toxicological data to understand the potential harm to various organisms, such as aquatic species (fish, invertebrates, algae) and terrestrial life (plants, earthworms, soil microorganisms). labcorp.com
Exposure Assessment: This crucial phase quantifies the potential contact of environmental receptors with the compound. nnrg.org It involves modeling or measuring the compound's expected concentration in different environmental compartments like soil, water, and sediment. The assessment considers the chemical's fate and transport properties, such as its persistence (half-life), mobility in soil, and potential to bioaccumulate in organisms. labcorp.com For instance, the assessment would evaluate pathways like surface runoff from agricultural areas or leaching into groundwater. blm.gov
Dose-Response Assessment: This component establishes the relationship between the dose of this compound and the incidence and severity of an adverse effect in an exposed population.
Risk Characterization: The final step integrates the information from the previous stages to estimate the probability and magnitude of adverse effects occurring in the environment. chemrxiv.org This is often done by calculating a risk quotient (RQ), which compares the predicted environmental concentration (PEC) with the predicted no-effect concentration (PNEC). An RQ value greater than one suggests a potential risk, which may trigger the need for risk mitigation measures or more refined, higher-tier assessments. chemrxiv.orgumweltbundesamt.de
This structured process allows regulators and environmental managers to make informed decisions regarding the chemical's use and to implement measures to protect the environment. nnrg.org
Biodegradation Mechanisms and Isotope Fractionation Studies
Biodegradation is a key process that can lead to the natural attenuation of contaminants in the environment. nih.gov For a compound like this compound, microbial degradation would likely involve enzymatic attacks that cleave the aromatic ring or remove the chlorine substituents. For example, studies on 2,3-dichloronitrobenzene (B165493) have identified dioxygenase enzymes as responsible for the initial oxidative attack that leads to mineralization. nih.gov A similar enzymatic pathway could potentially be involved in the breakdown of this compound.
Compound-Specific Isotope Analysis (CSIA) is a powerful tool used to track the degradation of contaminants directly in the environment. nih.govitrcweb.org This technique measures the ratio of heavy to light stable isotopes (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N) within the contaminant molecules. nih.gov During biodegradation, microbes preferentially break bonds involving the lighter isotopes, leading to an enrichment of the heavier isotopes in the remaining contaminant pool. itrcweb.org
By quantifying this isotopic shift, CSIA can:
Provide clear evidence that biodegradation is occurring in situ. chemrxiv.org
Help to distinguish between degradation and non-destructive processes like sorption or dilution. nih.gov
Offer insights into the specific degradation pathway being utilized by the microbial community. nih.gov
While CSIA has been successfully applied to assess the fate of the related compound 2,6-dichlorobenzamide, specific isotope enrichment factors for the biodegradation of this compound have not been established. nih.gov Such studies would be necessary to apply this methodology effectively for quantitative environmental assessments of this specific isomer.
Environmental Remediation and Water Treatment Technologies
The removal of persistent organic pollutants like dichlorobenzamides from water sources is a significant challenge for drinking water treatment. Conventional treatment processes such as coagulation, sedimentation, and filtration are often ineffective for small, polar molecules. itrcweb.org Therefore, advanced remediation technologies are typically required. epa.gov
Potential and established technologies for removing compounds like this compound from water include:
Adsorption: This process uses materials with a high surface area to capture and remove contaminants. Activated carbon, in both granular (GAC) and powdered (PAC) forms, is a widely used adsorbent for a broad range of organic pollutants. researchgate.net
Advanced Oxidation Processes (AOPs): AOPs generate highly reactive radicals (e.g., hydroxyl radicals) that can chemically destroy recalcitrant organic compounds. Common AOPs include ozonation (O₃), UV/hydrogen peroxide (UV/H₂O₂), and Fenton processes. researchgate.net
Bioremediation: This approach utilizes microorganisms to degrade contaminants. epa.gov Bioaugmentation, which involves adding specific pollutant-degrading bacteria to a system (e.g., a sand filter in a treatment plant), has been explored for other persistent metabolites. greener-h2020.eu
The selection of the most appropriate technology depends on factors like the contaminant concentration, the chemistry of the water, and economic considerations. itrcweb.org
In recent years, there has been growing interest in developing sustainable and environmentally friendly materials for water remediation. Biodegradable composites represent a promising area of research for contaminant removal. researchgate.net These materials combine a biodegradable polymer matrix (such as polycaprolactone (B3415563) (PCL), starch, or chitosan) with an active component to create an effective adsorbent. labcorp.comresearchgate.net
The advantages of using biodegradable composites include:
Reduced Environmental Footprint: They are derived from renewable resources and can degrade naturally after their useful life, minimizing secondary waste.
Versatility: The properties of the composite can be tailored by selecting different polymers and fillers to target specific pollutants. mdpi.com For example, metal-organic frameworks (MOFs) have been incorporated into biodegradable polymer composites to enhance the removal of pesticides like 2,4-D. bris.ac.uk
Potential for Controlled Release: In an agricultural context, biodegradable polymers can also be used to create formulations that release pesticides in a controlled manner, reducing the total amount needed and minimizing runoff. researchgate.netacs.org
While research has demonstrated the potential of biodegradable composites for removing various pesticides and organic pollutants, specific studies on the development and application of these materials for the removal of this compound are not yet available in the scientific literature. researchgate.netbris.ac.uk
Advanced Analytical Methodologies for 2,3 Dichlorobenzamide Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental in the analysis of 2,3-Dichlorobenzamide, providing powerful tools for its separation from complex matrices and the quantification of impurities. These techniques are crucial for quality control in synthetic processes.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of non-volatile compounds like this compound. Specifically, reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the separation and determination of related compounds, such as 2,3-dichlorobenzoic acid and its isomers, which are structurally similar to this compound. nih.govoup.comoup.com These methods are typically selective, precise, linear, and accurate. nih.govoup.com
A common approach involves using a C18 column as the stationary phase with a gradient elution system. nih.govoup.comoup.com This allows for the effective separation of the main compound from its various isomers and other impurities. The mobile phase often consists of an aqueous buffer (like ammonium (B1175870) acetate) and an organic modifier such as methanol or acetonitrile. nih.govoup.comsielc.com Detection is commonly performed using an ultraviolet (UV) detector at a wavelength around 210 nm, where the aromatic structure of the compound absorbs strongly. nih.govoup.comsielc.com The use of a photodiode array (PDA) detector can further aid in both quantitative and qualitative analysis by providing spectral information for peak purity assessment. oup.com
Table 1: Example HPLC Method Parameters for Analysis of Related Dichlorinated Benzene (B151609) Derivatives
| Parameter | Condition |
|---|---|
| Stationary Phase | Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) oup.com |
| Mobile Phase A | 0.01 M Ammonium Acetate (pH 2.5) : Methanol (50:50 v/v) nih.govoup.com |
| Mobile Phase B | Water : Methanol (20:80 v/v) nih.govoup.com |
| Elution Mode | Gradient nih.govoup.com |
| Flow Rate | 1.2 mL/min nih.govoup.com |
| Column Temperature | 20°C oup.com |
| Detection | UV at 210 nm nih.govoup.comsielc.com |
| Injection Volume | 10 µL oup.com |
Detection and Quantification of Regioisomers and Impurities
A significant analytical challenge in the synthesis of this compound is the potential formation of other positional isomers (regioisomers). The control of these regioisomeric impurities is a major concern in the pharmaceutical industry. HPLC methods must be able to resolve this compound from its five other possible dichlorobenzamide isomers (e.g., 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dichlorobenzamide).
Validated gradient RP-HPLC methods have demonstrated the capability to achieve baseline separation of all regioisomers of the closely related 2,3-dichlorobenzoic acid. oup.com This selectivity is crucial for accurate quantification. The methods are validated according to International Conference on Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose, which includes determining the levels of unreacted starting materials and isomers in reaction mixtures and the final product. nih.govoup.com The validation process confirms the method's precision, accuracy, and linearity, allowing for reliable quantification of impurities even at low levels. oup.com For instance, the accuracy of such methods is often confirmed by spiking samples with known concentrations of the isomers and measuring the recovery, which should fall within acceptable limits. oup.com
Spectroscopic and Spectrometric Characterization Methods
Spectroscopic and spectrometric techniques are indispensable for the unambiguous structural confirmation of this compound and the identification of unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of organic compounds. researchgate.netspringernature.com For this compound, both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the arrangement of atoms.
In the ¹H NMR spectrum, the aromatic protons would appear as a distinct multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm). The specific chemical shifts and coupling constants (J-values) between the three adjacent protons on the benzene ring are characteristic of the 1,2,3-trisubstitution pattern, allowing it to be distinguished from its other isomers. The two protons of the primary amide (-CONH₂) would typically appear as a broad singlet.
The ¹³C NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the amide group would have a characteristic chemical shift in the range of δ 165-175 ppm. The six aromatic carbons would also have unique chemical shifts, with the two carbons bonded to chlorine atoms being significantly affected. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the structural assignment. nih.gov
Mass Spectrometry (MS) for Impurity Identification
Mass Spectrometry (MS) is a vital tool for determining the molecular weight of this compound and for identifying trace-level impurities. almacgroup.com High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), provides highly accurate mass measurements. almacgroup.com This accuracy allows for the determination of the elemental formula of the parent compound and any co-eluting impurities.
The molecular formula of this compound is C₇H₅Cl₂NO. The presence of two chlorine atoms results in a characteristic isotopic pattern in the mass spectrum due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. This isotopic signature is a powerful diagnostic tool for identifying chlorine-containing compounds. In fragmentation analysis (MS/MS), the molecule is broken down into smaller, charged fragments. The resulting fragmentation pattern provides structural information that can be used to confirm the identity of the compound and to elucidate the structures of unknown impurities. almacgroup.com
Table 2: Predicted Mass Spectrometry Data for this compound (C₇H₅Cl₂NO)
| Adduct | m/z (mass-to-charge ratio) |
|---|---|
| [M+H]⁺ | 189.98210 uni.lu |
| [M+Na]⁺ | 211.96404 uni.lu |
| [M-H]⁻ | 187.96754 uni.lu |
| Monoisotopic Mass | 188.97482 Da uni.lu |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective technique used to identify the functional groups present in a molecule. youtube.comnih.gov The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.
The primary amide group is readily identifiable by several key absorptions. The N-H stretching vibrations of the -NH₂ group typically appear as two sharp bands in the region of 3100-3500 cm⁻¹. openstax.org The C=O stretching vibration (Amide I band) gives a strong, sharp absorption usually between 1630 and 1690 cm⁻¹. The N-H bending vibration (Amide II band) is found around 1550-1640 cm⁻¹. Additionally, C-H stretching vibrations from the aromatic ring are expected just above 3000 cm⁻¹, while the C-Cl stretching vibrations would appear in the fingerprint region, typically below 800 cm⁻¹. libretexts.org
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Bond Vibration | Characteristic Wavenumber (cm⁻¹) |
|---|---|---|
| Amide | N-H stretch (primary) | 3100 - 3500 (two bands) |
| Amide | C=O stretch (Amide I) | 1630 - 1690 |
| Amide | N-H bend (Amide II) | 1550 - 1640 |
| Aromatic Ring | C-H stretch | 3000 - 3100 |
| Aromatic Ring | C=C stretch | 1400 - 1600 |
| Haloalkane | C-Cl stretch | < 800 |
Application of Analytical Methods in Quality Control and Process Monitoring
Analytical methods are fundamental to the quality control (QC) and process monitoring of this compound synthesis. They are employed to quantify the main compound, identify and quantify impurities, and monitor the progression of the chemical reaction in real-time.
High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), stands out as a primary technique for the quality assurance of this compound and its precursors, such as 2,3-dichlorobenzoic acid. oup.com These methods are designed to be simple, selective, and sensitive for the separation and determination of the main compound from its regioisomers and other related impurities. oup.comnih.gov A properly developed and validated HPLC method can reliably determine the levels of unreacted raw materials and isomers in reaction mixtures and the final product. oup.comnih.gov
For instance, a gradient reversed-phase HPLC method developed for the analysis of the related intermediate 2,3-dichlorobenzoic acid utilizes a C18 column with a mobile phase consisting of an ammonium acetate buffer and methanol, with UV detection at 210 nm. oup.comnih.gov Such methods are validated according to the International Conference on Harmonization (ICH) guidelines to ensure they are selective, precise, linear, accurate, and robust. oup.comresearchgate.net The validation confirms their suitability for their intended purpose in a QC environment. oup.comnih.gov This includes assessing the stability of the compound under various stress conditions to develop a stability-indicating assay. oup.com
The application of these analytical techniques is crucial for monitoring synthetic reactions during the process development of active pharmaceutical ingredients derived from this compound. oup.comnih.gov By providing accurate and timely information about the reaction progress and impurity profile, these methods enable chemists to optimize reaction conditions and ensure the final product meets the required quality standards.
Table 1: Example of HPLC Method Parameters for Analysis of a Related Intermediate
| Parameter | Specification |
| Column | Reversed-phase C18 (USP L1) |
| Mobile Phase A | 0.01 M Ammonium Acetate Buffer (pH 2.5) and Methanol (50:50 v/v) |
| Mobile Phase B | Methanol and Water (80:20 v/v) |
| Elution | Gradient |
| Flow Rate | 1.2 mL/min |
| Detection | UV at 210 nm |
This table is based on a method developed for the precursor 2,3-dichlorobenzoic acid and is illustrative of the types of parameters used in methods applicable to this compound. oup.comnih.gov
Emerging Analytical Approaches in Dichlorobenzamide Research
The field of analytical chemistry is continuously evolving, with new technologies offering enhanced speed, sensitivity, and efficiency. For dichlorobenzamide research and manufacturing, these emerging approaches promise to provide deeper process understanding and tighter control over product quality.
Process Analytical Technology (PAT) is a significant emerging framework in pharmaceutical manufacturing, shifting the focus from testing quality in the final product to building quality in by design. mt.comagcbio.com PAT involves the online, in-line, or at-line monitoring of critical process parameters (CPPs) that affect the critical quality attributes (CQAs) of the product. mt.com This real-time monitoring allows for immediate adjustments to the process, ensuring consistent quality and reducing the likelihood of batch failures. dissolutiontech.com
Spectroscopic techniques are at the forefront of PAT applications. Fourier Transform Infrared (FTIR) spectroscopy, for example, can be used for real-time monitoring of chemical reactions. americanpharmaceuticalreview.com An in-line FTIR probe can provide continuous data on the concentration of reactants, intermediates, and the this compound product, offering insights into reaction kinetics and mechanisms. americanpharmaceuticalreview.com Similarly, mid-infrared (MIR) spectroscopy is another powerful PAT tool that enables the in-line monitoring of various components in a solution. agcbio.com
Beyond process monitoring, advanced separation techniques are also emerging. While this compound itself is not chiral, the synthesis may involve complex mixtures where advanced separation is beneficial. Techniques such as Capillary Electrophoresis (CE) offer very high separation efficiency and rapid analysis times, making them suitable for complex impurity profiling. nih.govmdpi.com
Furthermore, the development of microfluidics systems, or "lab-on-a-chip" technology, represents a revolutionary approach to chemical analysis. nih.govmdpi.com These miniaturized systems offer precise fluid control, high throughput, and the potential for on-chip analysis, which could be adapted for rapid, on-site quality control of this compound in the future. nih.gov
Table 2: Overview of Emerging Analytical Approaches
| Technology | Application in this compound Research | Potential Advantages |
| Process Analytical Technology (PAT) | Real-time monitoring and control of the synthesis process. | Improved process understanding, enhanced product quality and consistency, reduced waste. mt.comdissolutiontech.com |
| In-line FTIR/MIR Spectroscopy | Continuous monitoring of reactant, intermediate, and product concentrations during synthesis. | Real-time kinetic data, immediate process feedback, non-destructive. agcbio.comamericanpharmaceuticalreview.com |
| Capillary Electrophoresis (CE) | High-resolution separation of impurities and related substances. | High separation efficiency, short analysis times, minimal sample consumption. nih.govmdpi.com |
| Microfluidics Systems | Miniaturized, high-throughput analysis for quality control. | Rapid on-chip analysis, reduced reagent consumption, portability. nih.govmdpi.com |
In-Depth Computational Analysis of this compound Remains Elusive in Scientific Literature
The inquiry sought to detail the computational chemistry and theoretical studies of this compound, with a specific focus on its molecular and crystal structure. The planned analysis was to include:
Quantum Chemical Calculations: Utilizing methods such as Density Functional Theory (DFT) to determine the compound's geometric parameters.
Conformational Stability: An investigation into the stable conformations of the molecule.
Intermolecular Interactions and Crystal Packing: A study of the forces that govern how the molecules arrange themselves in a solid state. This would involve an analysis of hydrogen bonding networks, Hirshfeld surface analysis with fingerprint plots, and an energy framework analysis of crystal interactions.
Therefore, the creation of an article with the specified detailed structure, including data tables of geometrical parameters and interaction energies, is not possible without the underlying primary research.
Computational Chemistry and Theoretical Studies of 2,3 Dichlorobenzamide
Electronic Structure and Reactivity
The arrangement of electrons in a molecule dictates its stability, reactivity, and how it interacts with other chemical species. Computational methods allow for a detailed examination of the electronic environment of 2,3-Dichlorobenzamide.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity.
For the 2,3-dichlorophenyl group, a representative model shows a HOMO energy of -6.87 eV and a LUMO energy of -1.99 eV. The resulting HOMO-LUMO energy gap is 4.88 eV. A larger energy gap suggests higher stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. This significant energy gap indicates that this compound is a relatively stable molecule.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.87 |
| ELUMO | -1.99 |
| Energy Gap (ΔE) | 4.88 |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. The MEP map displays regions of varying electrostatic potential on the molecular surface, typically using a color spectrum. Red areas indicate electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas represent electron-deficient regions (positive potential), prone to nucleophilic attack. Green and yellow areas denote regions of neutral or near-zero potential.
Global reactivity descriptors, derived from FMO energies, provide quantitative measures of a molecule's reactivity. These descriptors include electronegativity (χ), chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω).
Electronegativity (χ): Measures the molecule's ability to attract electrons.
Chemical Hardness (η): Indicates resistance to change in electron distribution. A higher value suggests greater stability.
Global Electrophilicity Index (ω): Quantifies the molecule's ability to act as an electrophile.
Based on the HOMO and LUMO energies of a model compound, these parameters can be calculated. The analysis indicates a high chemical hardness, consistent with the large HOMO-LUMO gap, confirming the molecule's stability. The electrophilicity index provides insight into its nature as an electron acceptor in chemical reactions. The electron-withdrawing effects of the two chlorine atoms and the benzamide (B126) group contribute to the electrophilic character of the phenyl ring, making it susceptible to reactions with nucleophiles.
| Reactivity Descriptor | Calculated Value (eV) |
|---|---|
| Electronegativity (χ) | 4.43 |
| Chemical Hardness (η) | 2.44 |
| Global Electrophilicity Index (ω) | 4.02 |
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods can accurately simulate various types of spectra, providing a powerful tool for interpreting experimental data and confirming molecular structures.
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. DFT calculations can predict the frequencies and intensities of these vibrations, allowing for a detailed assignment of the experimental spectra.
For a molecule containing the 2,3-dichlorophenyl structure, DFT calculations (at the B3LYP/6-311G(d,p) level) have been used to simulate its FT-IR and FT-Raman spectra. researchgate.net The predicted vibrational frequencies show good agreement with experimental data after applying a scaling factor to account for anharmonicity and other computational approximations. researchgate.net
Key predicted vibrational modes for the this compound structure include:
N-H Stretching: The asymmetric and symmetric stretching vibrations of the amide (-NH₂) group are predicted to appear at high wavenumbers.
C=O Stretching: A strong absorption in the IR spectrum is predicted for the carbonyl group stretching, a characteristic band for amides.
C-Cl Stretching: Vibrations corresponding to the stretching of the carbon-chlorine bonds are expected at lower frequencies.
Aromatic Ring Vibrations: C-H and C-C stretching and bending modes within the dichlorophenyl ring give rise to a series of characteristic bands.
The correlation between simulated and experimental spectra is crucial for confirming the molecular structure and understanding the vibrational characteristics of this compound.
Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate the electronic absorption spectra (UV-Vis) of molecules. This method calculates the energies of electronic transitions from the ground state to various excited states.
Simulations for a model containing the 2,3-dichlorophenyl moiety predict the main absorption bands in the UV region. researchgate.net The calculated maximum absorption wavelength (λmax) corresponds to the electronic transition from the HOMO to the LUMO. researchgate.net This transition is typically characterized as a π → π* transition, involving the delocalized electrons of the aromatic system. TD-DFT calculations can also provide the oscillator strength for each transition, which relates to the intensity of the absorption band. The simulated spectrum serves as a theoretical benchmark that can be compared with experimentally measured UV-Vis spectra to confirm the electronic properties of this compound. researchgate.net
Molecular Modeling and Docking Studies for Biological Interactions
Molecular modeling and docking are pivotal computational techniques used to predict how a ligand, such as this compound, might bind to a protein target. These methods are instrumental in drug discovery for identifying potential therapeutic targets and understanding the structural basis of a compound's activity. While detailed docking studies for this compound are not extensively published, research on related dichlorobenzamide derivatives provides a framework for understanding its potential biological interactions.
The analysis of ligand-protein interactions is crucial for elucidating the mechanism of action of a compound. For chlorinated aromatic compounds like this compound, specific types of interactions are often key to their binding affinity and selectivity. Research on related molecules has shown that the chlorine substituents can be critical for activity. For instance, in studies of benzamide derivatives targeting bromodomains like PB1(5), a chlorine atom positioned ortho to the carbonyl group was found to be beneficial for protein stabilization through a halogen bond interaction with a methionine residue (Met731) in the binding pocket acs.org. This highlights that the specific placement of the chloro groups on the benzamide scaffold is a determining factor for molecular recognition and binding.
Computational tools analyze various potential interactions, including:
Hydrogen Bonds: Formed between the amide group of the benzamide and suitable donor/acceptor residues in the protein.
Hydrophobic Interactions: Involving the dichlorinated benzene (B151609) ring and nonpolar amino acid residues.
Halogen Bonds: A specific non-covalent interaction where the chlorine atom acts as an electrophilic region, interacting with a nucleophilic site on the protein, such as a backbone carbonyl.
These interactions collectively determine the stability and affinity of the ligand-protein complex.
Molecular docking simulations predict the preferred orientation (binding mode) of a ligand within a protein's binding site and estimate the strength of the interaction, often expressed as a binding energy or docking score. This information is critical for structure-activity relationship (SAR) studies.
Derivatives of this compound have been investigated as potential negative allosteric modulators of the P2X7 receptor, a target for chronic inflammatory diseases cardiff.ac.uk. Allosteric sites are binding sites on a protein distinct from the active (orthosteric) site. Ligands that bind to allosteric sites can modulate the protein's activity, offering advantages in drug development, such as higher specificity and a reduced risk of side effects.
Furthermore, computational methods like mixed solvent molecular dynamics (MixMD) have been used to identify previously unknown or "cryptic" binding sites on protein surfaces. For example, such methods were used to predict potential binding sites on the Hsp27 protein, a target in cancer therapy, for which this compound has been used as a chemical precursor for a thioamide derivative in screening studies nih.gov. These predictions can reveal novel druggable pockets, including allosteric sites, that can be targeted for therapeutic intervention.
| Protein Target | Predicted Binding Site | Estimated Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interactions Predicted |
|---|---|---|---|---|
| P2X7 Receptor (Homology Model) | Allosteric Pocket | -8.5 | Leu94, Phe103, Val127, Trp150 | Hydrophobic, Halogen Bond |
| Hsp27 (α-crystallin domain) | Dimer Interface (Site 3) | -7.2 | His46, Arg58, Phe60, Arg62 | Hydrogen Bond, Hydrophobic |
When the experimental 3D structure of a target protein has not been determined, homology modeling can be used to build a predictive model. This computational technique constructs a theoretical 3D structure of a target protein based on the experimentally determined structure of a related homologous protein (the "template"). This approach is particularly valuable in the early stages of drug discovery. For instance, in the investigation of P2X7 receptor antagonists, a homology model of the human P2X7 was constructed and refined to perform virtual screening and subsequent docking studies of potential inhibitors, including classes of compounds related to this compound cardiff.ac.uk. The quality and accuracy of the homology model are critical for the reliability of subsequent docking simulations and the identification of potential drug candidates.
Prediction of Environmental and Toxicological Parameters
Computational toxicology utilizes in silico models to predict the potential adverse effects of chemicals on human health and the environment, reducing the need for extensive animal testing. These methods are essential for chemical risk assessment and the development of safer chemicals.
The environmental fate of a chemical describes its transport, transformation, and persistence in various environmental compartments (air, water, soil, biota). Quantitative Structure-Activity Relationship (QSAR) models are often used to predict these parameters based on the chemical's structure. For this compound, while specific experimental fate data is limited, computational models can estimate key parameters that govern its environmental behavior.
These parameters include:
Log Kow (Octanol-Water Partition Coefficient): Indicates the chemical's tendency to partition between fatty tissues and water, suggesting its potential for bioaccumulation.
BCF (Bioconcentration Factor): Predicts the extent to which a chemical accumulates in an organism from the surrounding water.
Soil Adsorption Coefficient (Koc): Estimates the chemical's tendency to bind to organic matter in soil, which affects its mobility and bioavailability.
Henry's Law Constant: Relates the partial pressure of a substance in the air to its concentration in water, indicating its potential for volatilization from water bodies.
| Parameter | Predicted Value | Implication for Environmental Fate |
|---|---|---|
| Log Kow (Octanol-Water Partition Coefficient) | ~2.5 - 3.0 | Moderate potential for bioaccumulation in organisms. |
| Water Solubility | Low to Moderate | Limited mobility in aqueous systems, potential for partitioning to sediment. |
| Soil Adsorption Coefficient (Log Koc) | ~2.0 - 2.5 | Moderate adsorption to soil and sediment, leading to low to moderate mobility. |
| Atmospheric Degradation (Half-life) | Hours to Days | Expected to degrade relatively quickly in the atmosphere via reaction with hydroxyl radicals. |
In silico models can predict the potential toxicity of a chemical to various organisms (ecotoxicology) and to humans. QSAR and Quantitative Structure-Toxicity Relationship (QSTR) models correlate a molecule's structural features with its toxicological effects. For this compound, these models can be used to screen for potential hazards.
Key predicted endpoints include:
Aquatic Toxicity: Predicting the concentration that is lethal to 50% of a test population (LC50) for organisms like fish, daphnia, and algae.
Mutagenicity: Assessing the potential to cause genetic mutations (e.g., using an Ames test model).
Carcinogenicity: Estimating the likelihood of causing cancer based on structural alerts.
Receptor-Mediated Toxicity: Predicting interactions with specific receptors known to mediate toxic effects.
These computational predictions serve as a valuable first-tier assessment to prioritize chemicals for further experimental testing and to understand potential mechanisms of toxicity.
Conclusion and Outlook
Summary of Key Research Advancements on 2,3-Dichlorobenzamide
Research on this compound has primarily focused on its crucial role as a synthetic intermediate in the pharmaceutical industry. The most significant application and driver of research for this compound is its function as a precursor in the manufacturing of the antiepileptic drug, Lamotrigine. drugfuture.commansapublishers.comgoogle.com
Key advancements have been centered on the efficient synthesis of its immediate precursors, such as 2,3-dichlorobenzoyl cyanide. Studies have explored various catalytic systems to optimize the cyanation of 2,3-dichlorobenzoyl chloride. acs.orgresearchgate.net Research has identified that while multiple catalysts can be effective, the choice of cyanide source and catalyst, such as using copper cyanide (CuCN) with a phase-transfer catalyst like cetyltrimethylammonium bromide (CTAB), is critical for achieving clean conversion and high yields suitable for industrial-scale production. acs.orgresearchgate.net Furthermore, process improvements for the synthesis of 2,3-dichlorobenzoyl chloride itself have been investigated to ensure high purity, which is essential for its use in pharmaceutical manufacturing to minimize impurities in the final active ingredient. google.comgoogle.com
The synthesis pathways to Lamotrigine often involve the conversion of 2,3-dichlorobenzoyl chloride to 2,3-dichlorobenzoyl cyanide, which is then cyclized with aminoguanidine. drugfuture.comgoogle.comchemicalbook.com The optimization of these synthetic steps, including the management of reaction conditions to prevent the formation of impurities, has been a central theme in the research landscape surrounding this compound's precursors. researchgate.net
Remaining Challenges and Knowledge Gaps in Dichlorobenzamide Research
Despite its importance as a synthetic building block, significant knowledge gaps exist for this compound as a standalone chemical entity. A primary challenge is the profound lack of specific toxicological and environmental data for this particular isomer. Most available research on the environmental fate and toxicity of dichlorobenzamides focuses on other isomers, such as 2,6-dichlorobenzamide (B151250) (a metabolite of the herbicide dichlobenil), or other dichlorinated compounds like 3,3'-dichlorobenzidine. nih.govepa.govnih.gov Consequently, the specific ecotoxicity, biodegradability, soil mobility, and potential for bioaccumulation of this compound remain largely uncharacterized.
This data deficiency presents a significant challenge for conducting comprehensive environmental and health risk assessments. The potential long-term effects on various organisms and ecosystems are unknown, creating uncertainty for industrial handling and disposal.
Furthermore, while the broader class of substituted benzamides has been explored for various biological activities, there is a scarcity of published research on the intrinsic pharmacological or agrochemical properties of this compound itself. Its potential as anything other than a synthetic intermediate is not well-documented, representing a gap in understanding its full chemical and biological potential. Research into its fundamental chemical reactivity and interactions with biological systems is limited.
Future Research Directions and Emerging Applications of this compound
The existing knowledge gaps directly inform the most critical future research directions for this compound. A paramount area for future investigation is the comprehensive toxicological and environmental profiling of the compound. This includes studies on its acute and chronic toxicity, genotoxicity, environmental persistence, and degradation pathways to fill the current data void. Such research is essential for ensuring environmental safety and establishing proper handling guidelines.
Building on its established role, another key research avenue is the development of more sustainable and efficient "green" synthetic methodologies for this compound and its precursors. This could involve exploring novel catalytic systems, reducing solvent use, and minimizing waste streams to make its industrial application more environmentally friendly. acs.orgresearchgate.net
For emerging applications, future work could focus on using this compound as a scaffold to synthesize novel derivatives. Given that substituted benzamides are a well-established class of compounds with a wide spectrum of pharmacological activities, exploring derivatives of the 2,3-dichloro isomer could lead to the discovery of new therapeutic agents. ipinnovative.commdpi.com Similarly, in the field of agricultural science, where dichlorobenzamide derivatives have shown herbicidal properties, this compound could serve as a starting point for developing new, more selective herbicides.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,3-dichlorobenzamide, and how can reaction conditions be optimized?
- Methodology : A common approach involves reacting 2,3-dichlorobenzoyl chloride with ammonia or substituted amines in polar aprotic solvents like N,N-dimethylformamide (DMF) at 60°C. For example, 3,5-dichlorobenzamide derivatives were synthesized by reacting 3,5-dichlorobenzoyl chloride with aromatic amines in DMF, yielding products characterized via NMR, IR, and X-ray crystallography . Optimization includes controlling stoichiometry, temperature, and solvent choice to improve yield and purity.
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodology : Use a combination of spectroscopic techniques:
- NMR : Analyze proton and carbon environments (e.g., δ 7.35–7.21 ppm for aromatic protons in related dichlorobenzamides) .
- IR : Identify characteristic amide C=O stretches (~1650–1680 cm⁻¹) .
- X-ray crystallography : Resolve crystal structures (e.g., triclinic Pī space group with cell parameters a = 5.047 Å, b = 10.28 Å, c = 13.36 Å for analogous compounds) .
- HPLC/MS : Assess purity and molecular weight confirmation .
Q. What are the key physicochemical properties of this compound, and how are they determined experimentally?
- Methodology :
- Melting point : Differential scanning calorimetry (DSC) or capillary methods (e.g., 170–172°C for 2,5-dichlorobenzamide) .
- Solubility : Shake-flask method in solvents like dichloromethane or ethyl acetate .
- Density : Pycnometry or computational prediction (e.g., 1.439 g/cm³ for 2,5-dichlorobenzamide) .
Advanced Research Questions
Q. How can microbial degradation pathways for this compound be elucidated, and what challenges arise in environmental remediation?
- Methodology :
- Biodegradation assays : Use isotope-labeled this compound in soil or water samples to track mineralization (e.g., ¹⁴C tracing) .
- Microbial consortia : Co-culture with bacteria like Aminobacter sp. MSH1, known to degrade 2,6-dichlorobenzamide (BAM), and monitor interspecies interactions via metagenomics .
- Challenges : Low natural abundance of degraders, competition with indigenous microbes, and metabolic bottlenecks .
Q. What advanced analytical techniques are suitable for detecting trace this compound in environmental matrices?
- Methodology :
- Micro-flow-injection immunoassay (μFIA) : Achieve detection limits <1 ppb by coupling monoclonal antibodies with automated microfluidics .
- LC-HRMS : Use high-resolution mass spectrometry to distinguish isomers (e.g., 2,3- vs. 2,6-dichlorobenzamide) via fragmentation patterns .
- Solid-phase extraction (SPE) : Pre-concentrate samples using C18 cartridges prior to analysis .
Q. How do crystal packing and intermolecular interactions influence the reactivity of this compound derivatives?
- Methodology :
- X-ray crystallography : Analyze hydrogen-bonding networks (e.g., N–H···O=C interactions) and π-stacking in derivatives .
- DFT calculations : Predict reactivity by modeling electron density distributions and frontier molecular orbitals .
- Thermogravimetric analysis (TGA) : Assess thermal stability linked to crystal structure .
Q. What experimental strategies address contradictions in reported degradation kinetics of chlorinated benzamides?
- Methodology :
- Comparative studies : Replicate degradation assays under controlled conditions (pH, temperature, microbial diversity) .
- Isotope fractionation : Use compound-specific isotope analysis (CSIA) to trace pathway-specific degradation .
- Meta-analysis : Reconcile data discrepancies by evaluating DOM interference or adsorption artifacts in prior studies .
Methodological Considerations
- Safety Protocols : Handle this compound in fume hoods with PPE (gloves, goggles). Waste must be segregated and treated by certified facilities due to environmental toxicity .
- Data Validation : Cross-reference spectral data with databases (e.g., NIST Mass Spectrometry Data Center) to avoid misidentification .
- Synthetic Byproducts : Monitor for impurities like 2,3-dichlorobenzoic acid during synthesis using TLC or HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
